molecular formula C17H23ClN2O2 B2595669 2-(4-Chlorophenoxy)-1-(4-cyclobutyl-1,4-diazepan-1-yl)ethan-1-one CAS No. 2309553-67-9

2-(4-Chlorophenoxy)-1-(4-cyclobutyl-1,4-diazepan-1-yl)ethan-1-one

Cat. No.: B2595669
CAS No.: 2309553-67-9
M. Wt: 322.83
InChI Key: XUGJQRSIXWEZKB-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-1-(4-cyclobutyl-1,4-diazepan-1-yl)ethan-1-one is a synthetic organic compound that features a chlorophenoxy group and a diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenoxy)-1-(4-cyclobutyl-1,4-diazepan-1-yl)ethan-1-one typically involves the following steps:

    Formation of the Chlorophenoxy Intermediate: The initial step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form the 4-chlorophenoxy intermediate.

    Formation of the Diazepane Ring: The next step involves the synthesis of the 4-cyclobutyl-1,4-diazepane ring. This can be achieved through the cyclization of a suitable precursor, such as a diamine, in the presence of a cyclobutylating agent.

    Coupling Reaction: The final step involves the coupling of the chlorophenoxy intermediate with the diazepane ring. This can be achieved through a nucleophilic substitution reaction, where the chlorophenoxy intermediate reacts with the diazepane ring in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)-1-(4-cyclobutyl-1,4-diazepan-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted derivatives.

Scientific Research Applications

2-(4-Chlorophenoxy)-1-(4-cyclobutyl-1,4-diazepan-1-yl)ethan-1-one has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological disorders.

    Material Science: Its unique structural properties make it a candidate for the development of new materials with specific electronic or mechanical properties.

    Biological Studies: The compound can be used in studies to understand its interaction with biological targets, such as enzymes or receptors.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)-1-(4-cyclobutyl-1,4-diazepan-1-yl)ethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenoxy)-1-(4-methyl-1,4-diazepan-1-yl)ethan-1-one
  • 2-(4-Chlorophenoxy)-1-(4-ethyl-1,4-diazepan-1-yl)ethan-1-one
  • 2-(4-Chlorophenoxy)-1-(4-propyl-1,4-diazepan-1-yl)ethan-1-one

Uniqueness

2-(4-Chlorophenoxy)-1-(4-cyclobutyl-1,4-diazepan-1-yl)ethan-1-one is unique due to the presence of the cyclobutyl group in the diazepane ring. This structural feature can influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.

Properties

IUPAC Name

2-(4-chlorophenoxy)-1-(4-cyclobutyl-1,4-diazepan-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23ClN2O2/c18-14-5-7-16(8-6-14)22-13-17(21)20-10-2-9-19(11-12-20)15-3-1-4-15/h5-8,15H,1-4,9-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUGJQRSIXWEZKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCCN(CC2)C(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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